2-Hydroxy-6-oxo-1-cyclohexen-1-yl 4-morpholinecarbodithioate
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Overview
Description
2-Hydroxy-6-oxo-1-cyclohexen-1-yl 4-morpholinecarbodithioate is a chemical compound that features a unique structure combining a cyclohexenone ring with a morpholinecarbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-oxo-1-cyclohexen-1-yl 4-morpholinecarbodithioate typically involves the reaction of 2-hydroxy-6-oxo-1-cyclohexen-1-yl chloride with morpholinecarbodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Substitution: The morpholinecarbodithioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-6-oxo-1-cyclohexen-1-yl 4-morpholinecarbodithioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-oxo-1-cyclohexen-1-yl 4-morpholinecarbodithioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Shares a similar cyclohexenone structure.
Isoxazole Derivatives: Have comparable biological activities and synthetic applications.
Uniqueness: 2-Hydroxy-6-oxo-1-cyclohexen-1-yl 4-morpholinecarbodithioate is unique due to the presence of both a cyclohexenone ring and a morpholinecarbodithioate group, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(2-hydroxy-6-oxocyclohexen-1-yl) morpholine-4-carbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c13-8-2-1-3-9(14)10(8)17-11(16)12-4-6-15-7-5-12/h13H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRGEONNWDADPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)SC(=S)N2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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